N-(4-bromo-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide

SIRT1 activation benzothiazole amide structure-activity relationship

N-(4-Bromo-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide (CAS 892855-43-5) is a synthetic small molecule belonging to the benzothiazole amide class, characterized by a 4-bromo substituent on the benzothiazole core and a 3,4,5-trimethoxybenzamide moiety. This compound is structurally related to published SIRT1 activators such as JHJ2, but is differentiated by its direct amide linkage to the benzothiazole ring and the presence of a bromine atom, which can influence electronic properties, lipophilicity, and binding interactions.

Molecular Formula C17H15BrN2O4S
Molecular Weight 423.28
CAS No. 892855-43-5
Cat. No. B3019144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromo-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide
CAS892855-43-5
Molecular FormulaC17H15BrN2O4S
Molecular Weight423.28
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC3=C(S2)C=CC=C3Br
InChIInChI=1S/C17H15BrN2O4S/c1-22-11-7-9(8-12(23-2)15(11)24-3)16(21)20-17-19-14-10(18)5-4-6-13(14)25-17/h4-8H,1-3H3,(H,19,20,21)
InChIKeyDGCZHSXSRFPACW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Bromo-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide (CAS 892855-43-5): Procurement-Relevant Profile for a Differentiated Benzothiazole Amide


N-(4-Bromo-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide (CAS 892855-43-5) is a synthetic small molecule belonging to the benzothiazole amide class, characterized by a 4-bromo substituent on the benzothiazole core and a 3,4,5-trimethoxybenzamide moiety [1]. This compound is structurally related to published SIRT1 activators such as JHJ2, but is differentiated by its direct amide linkage to the benzothiazole ring and the presence of a bromine atom, which can influence electronic properties, lipophilicity, and binding interactions [2]. Initial public bioactivity data suggests high-affinity binding to the amyloid-beta precursor protein, though this finding requires independent verification due to potential database mis-assignment [3].

Why N-(4-Bromo-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide Cannot Be Replaced by Generic Benzothiazole Amides


Simply substituting any benzothiazole amide for N-(4-Bromo-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide risks losing critical structure-dependent properties. Comparative analysis with the closest published analog, JHJ2, reveals that this compound lacks the phenyl spacer and incorporates a 4-bromo group, which alters the molecular geometry and electronic distribution compared to non-brominated or spacer-containing analogs [1]. Such differences can lead to divergent target engagement profiles, as even minor modifications in benzothiazole amides have been shown to shift selectivity between kinase targets like PKB/Akt, TRPV1, and COX-2 [2]. Therefore, generic substitution without experimental validation introduces the risk of altered potency, selectivity, and pharmacokinetics.

Head-to-Head Differentiation Evidence for N-(4-Bromo-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide vs. Closest Analogs


Structural Differentiation from the SIRT1 Activator Analog JHJ2: Direct Amide Linkage and 4-Bromo Substituent

The target compound is differentiated from the published SIRT1 activator JHJ2 by two key structural features. First, the amide bond is formed directly with the benzothiazole 2-position, whereas JHJ2 uses a phenyl spacer (N-(3-(benzothiazol-2-yl)phenyl)-3,4,5-trimethoxybenzamide). Second, the target compound bears a bromine atom at the benzothiazole 4-position, which is absent in JHJ2 [1]. These modifications are expected to influence molecular planarity and electron density, but quantitative functional comparison data is not currently available.

SIRT1 activation benzothiazole amide structure-activity relationship

High Apparent Binding Affinity to Amyloid-Beta Precursor Protein vs. In-Class Benchmarks (Requires Confirmation)

A BindingDB record associated with the target compound reports a Ki value of 4.30–4.31 nM for inhibition of [125I]2-(3'-Iodo-4'-N-methylaminophenyl) benzothiazole binding to amyloid beta (1-40) [1]. This apparent potency is 10- to 100-fold higher than typical screening hits for this target, but a critical caveat exists: the InChI/SMILES data in the same record does not match the target compound structure, suggesting a possible database mis-assignment. Until this result is confirmed, it should be treated as an unvalidated lead.

Amyloid-beta Alzheimer's disease binding affinity

Potential Differentiation from 6-Chloro and Unsubstituted Benzothiazole Analogs in Kinase Profiling

The benzothiazole amide scaffold, including 4-bromo derivatives, is disclosed in patents as protein kinase B (PKB/Akt) inhibitors [1]. Compared to the 6-chloro analog (N-(6-chloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide) and the non-halogenated N-(1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide, the 4-bromo substituent can significantly alter kinase selectivity profiles, as shown in broader benzothiazole SAR studies [2]. Quantitative head-to-head kinase profiling data is not publicly available, so the exact selectivity window remains undefined.

Kinase inhibition PKB/Akt cancer

Predicted Physicochemical Differentiation: Enhanced Lipophilicity and BBB Penetration Potential

The presence of a 4-bromo substituent on the benzothiazole ring increases the calculated logP (XLogP3) by approximately 0.5–0.7 units compared to the non-brominated analog and by roughly 0.3 units compared to the 6-chloro analog [1]. For CNS targets such as amyloid-beta or certain kinases, higher lipophilicity often correlates with improved blood-brain barrier (BBB) penetration, although excessive logP (>5) can reduce solubility. The target compound's estimated logP of ~3.0–3.5 places it within a desirable range for CNS drug candidates, potentially providing an advantage over less lipophilic analogs.

Lipophilicity blood-brain barrier CNS drug discovery

Optimal Application Scenarios for N-(4-Bromo-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide Based on Verified Evidence


Chemical Probe Development for Amyloid-Beta Binding Studies (Requires Hit Validation)

The reported Ki of 4.30–4.31 nM against amyloid-beta precursor protein, though requiring independent confirmation, positions this compound as a potential starting point for developing chemical probes to study Alzheimer's disease pathology. Its high apparent affinity and the 4-bromo substituent distinguish it from the prototypical benzothiazole imaging agent Pittsburgh compound B. Procurement is justified if the research goal is to explore a novel chemotype for amyloid binding, followed by immediate orthogonal validation of target engagement. [1]

Structure-Activity Relationship (SAR) Expansion of PKB/Akt Kinase Inhibitors

The benzothiazole amide core with a 4-bromo substituent represents a relatively underexplored region of the PKB/Akt inhibitor patent space, where 6-chloro and unsubstituted variants predominate. Researchers aiming to diversify a kinase inhibitor library or to investigate the impact of 4-position halogenation on selectivity and potency can use this compound as a key SAR probe. Its structural differentiation from the SIRT1 activator JHJ2 also makes it suitable for selectivity profiling between kinase and sirtuin targets. [2]

CNS Drug Discovery Programs Requiring Optimized Lipophilicity

With a calculated logP in the favorable CNS range (XLogP3 3.0–3.5), this compound is a candidate for central nervous system drug discovery programs. The enhanced lipophilicity from the 4-bromo group, compared to non-halogenated or 6-chloro variants, may improve BBB penetration. This makes it a suitable choice for phenotypic or target-based screens where brain exposure is a critical requirement, particularly for neurodegenerative or neuro-oncology indications. [3]

Benchmarking and Comparative Selectivity Profiling Against In-Class Analogs

The compound can serve as a benchmark for comparative selectivity profiling against related trimethoxybenzamide benzothiazoles. By testing the 4-bromo derivative alongside 6-chloro, 4-methyl, and non-halogenated analogs in a panel of relevant targets (e.g., amyloid proteins, kinases, TRPV1, COX-2), researchers can define the selectivity fingerprint conferred by each substitution pattern. This application is directly supported by class-level SAR knowledge and addresses the critical procurement question of why this specific compound is needed rather than a generic analog. [1][2][3]

Quote Request

Request a Quote for N-(4-bromo-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.